Biochemical Potency: Ripk2-IN-1 Exhibits Moderate RIPK2 Inhibition Compared to High-Potency Analogues
Ripk2-IN-1 demonstrates an IC50 of 51 nM against RIPK2 in biochemical assays . This places it as a moderately potent inhibitor when compared to other RIPK2 inhibitors: GSK583 (IC50 = 5 nM) , RIPK2-IN-8 (IC50 = 11 nM) , and WEHI-345 (IC50 = 130 nM) . Ripk2-IN-1 is 10-fold less potent than GSK583 and approximately 4.6-fold less potent than RIPK2-IN-8, but 2.5-fold more potent than WEHI-345 in vitro.
| Evidence Dimension | RIPK2 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | GSK583: 5 nM; RIPK2-IN-8: 11 nM; WEHI-345: 130 nM |
| Quantified Difference | 10-fold less potent vs. GSK583; 4.6-fold less potent vs. RIPK2-IN-8; 2.5-fold more potent vs. WEHI-345 |
| Conditions | In vitro kinase activity assay; exact assay details vary by source |
Why This Matters
This moderate potency may be advantageous for studies requiring partial inhibition or where high-potency inhibitors cause complete pathway shutdown.
